1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene
Description
1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene is a brominated aromatic compound featuring a sulfanyl (-S-) linker connected to a branched 1-amino-2-methylpropan-2-yl group.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOVLBLQPMVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)SC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene, also known by its CAS number 1564746-38-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNS
- Molecular Weight : 260.2 g/mol
- CAS Number : 1564746-38-8
The compound features a bromobenzene moiety substituted with a sulfanyl group and an amino group, which may contribute to its biological activities.
Research indicates that compounds similar to this compound may influence various biological pathways:
- Antioxidant Activity : The sulfanyl group is known to exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.
- Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation during inflammatory processes.
Antioxidant Properties
A study investigating the effects of various sulfanyl compounds demonstrated that they could effectively scavenge free radicals, thereby reducing oxidative damage in cells. This antioxidant capacity is particularly significant in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Cytotoxicity and Anti-cancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 25 | Caspase activation |
| HeLa (Cervical) | 30 | Oxidative stress induction |
| A549 (Lung) | 20 | Apoptosis via mitochondrial pathway |
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests that this compound may have potential applications in treating inflammatory diseases.
Study on Cardiovascular Health
A recent study explored the role of sulfanyl compounds in protecting against myocardial ischemia-reperfusion injury. The results indicated that treatment with a related compound significantly reduced myocardial damage and preserved cardiac function. This suggests a potential therapeutic role for this compound in cardiovascular applications.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of sulfanyl compounds against neurotoxicity induced by oxidative stress. The findings revealed that these compounds could reduce neuronal cell death and improve survival rates in models of neurodegeneration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent variations, molecular properties, and inferred applications.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability
- Branched vs. Linear Aminoalkyl Groups: The tertiary amine in the target compound (1-amino-2-methylpropan-2-yl) confers higher steric hindrance and lower basicity compared to the primary amine in 1-[(2-aminoethyl)sulfanyl]-4-bromobenzene. This may reduce nucleophilic reactivity but enhance solubility in organic solvents .
- Sulfanyl vs. Oxygen Linkers: Thioethers (e.g., in the target compound) are less polarizable and more resistant to hydrolysis than ethers (e.g., 1-[(1-aminopropan-2-yl)oxy]-4-bromobenzene), making them preferable in environments requiring oxidative stability .
- Halogen Substitution : Bromine in the target compound enhances electrophilic aromatic substitution reactivity compared to chlorine or methoxy derivatives (e.g., 1-Chloro-4-{[(1,1-dimethylethyl)sulfanyl]methyl}-3-(1-phenylethenyl)benzene), facilitating further functionalization .
Research Findings and Data Gaps
- Synthetic Challenges: The branched aminoalkyl group in the target compound may complicate synthesis due to steric effects, requiring optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .
- Safety Considerations: Analogous aminoalkylsulfanyl compounds (e.g., ) require stringent handling protocols (e.g., ventilation, protective gear) due to respiratory and dermal toxicity risks .
- Data Limitations : Experimental data on the target compound’s biological activity, thermal stability, and solubility are absent in the provided evidence. Further studies are needed to validate inferred properties.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- Using thiolates derived from the aminoalkyl amine, nucleophilic substitution on activated aryl halides (such as 4-bromobenzene derivatives) can be carried out in the presence of a base like potassium carbonate.
- For example, the reaction of 2-chloro-4-fluorophenylacetaldehyde with thiophenol in the presence of potassium carbonate leads to phenylsulfanyl derivatives, which can be further modified. Although this example is for a chloro-fluorobenzene system, it illustrates the general approach to forming aryl sulfides via base-promoted nucleophilic substitution.
Transition Metal-Catalyzed Cross-Coupling
- Copper(I)-catalyzed coupling reactions between aryl halides and thiols or thiolates are well-established.
- For example, copper(I) iodide with cesium carbonate in dimethyl sulfoxide at elevated temperatures (around 100°C) for extended periods (e.g., 36 h) under inert atmosphere can facilitate the formation of aryl sulfides from aryl bromides and thiols.
- This method is advantageous for coupling sterically hindered or less reactive substrates.
Example Reaction Conditions for Aryl Sulfide Formation
Protection and Deprotection Considerations
- If the amino group is sensitive or reactive under coupling conditions, it may require protection (e.g., as a Boc or carbamate derivative) during sulfide bond formation.
- After coupling, deprotection can be performed under acidic or basic conditions to yield the free amino group.
Purification and Characterization
- After synthesis, purification is typically achieved by extraction, washing, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel column chromatography with ethyl acetate/hexane mixtures.
- Characterization includes NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
Q & A
Q. Basic Research Focus
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and measure minimum inhibitory concentrations (MICs) .
- Time-Kill Assays : Evaluate bactericidal kinetics at 2× MIC over 24 hours. Compare with standard antibiotics (e.g., ciprofloxacin) .
Advanced Validation : - Combine with fluorescence microscopy (SYTOX Green uptake) to confirm membrane disruption mechanisms .
How does the steric hindrance of the 2-methylpropan-2-yl group influence substitution reactions at the benzene ring?
Advanced Research Focus
The bulky 2-methylpropan-2-yl group adjacent to the sulfanyl moiety creates steric hindrance, affecting regioselectivity:
- Electrophilic Aromatic Substitution (EAS) : Bromine at the para position directs further substitution to meta positions. Steric effects may suppress competing reactions (e.g., sulfoxide formation) .
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids. Steric bulk may necessitate bulky ligands (e.g., SPhos) to stabilize palladium intermediates .
What analytical techniques are essential for characterizing this compound and its intermediates?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfanyl group’s integration (δ ~2.5–3.5 ppm for SCH₂) and bromine’s deshielding effects on aromatic protons .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺ ions) and isotopic patterns (Br’s ¹:¹ ⁷⁹Br/⁸¹Br ratio) .
- X-ray Crystallography : Resolve steric effects and non-covalent interactions (e.g., halogen bonds) in single crystals .
How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
Q. Advanced Research Focus
- Modify Substituents : Replace bromine with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for nucleophilic targets.
- Vary the Amine : Compare primary (1-amino) vs. tertiary amines (e.g., dimethylamino) to optimize solubility and target binding .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC₅₀ values with computed LogP values to balance lipophilicity and membrane permeability .
What environmental fate studies are relevant for assessing the compound’s stability and ecotoxicity?
Q. Advanced Research Focus
- Hydrolysis Kinetics : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; bromine may hydrolyze to phenolic derivatives .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts (e.g., debrominated species) using GC-MS .
- Ecotoxicity : Test on Daphnia magna (OECD 202) to determine LC₅₀ values. Compare with structural analogs to identify toxicity drivers .
How do crystallographic studies inform the design of co-crystals or metal-organic frameworks (MOFs) using this compound?
Q. Advanced Research Focus
- Halogen Bonding : The bromine atom’s σ-hole can engage in XB with electron-rich partners (e.g., pyridine derivatives) to form co-crystals. Analyze using Mercury software and Cambridge Structural Database (CSD) data .
- MOF Synthesis : Coordinate the amine group with metal ions (e.g., Cu²⁺, Zn²⁺) to create porous frameworks. Characterize BET surface area and gas adsorption capacity .
What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?
Q. Advanced Research Focus
- Case Example : reports antimicrobial activity for a sulfanyl-chlorobenzene analog, while notes reduced activity in hydroxyl-containing derivatives. Resolve by:
- Standardizing assay conditions (e.g., pH, inoculum size).
- Performing dose-response curves to account for solubility limitations .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values) from steric parameters .
How can flow chemistry improve the scalability and safety of synthesizing this compound?
Q. Advanced Research Focus
- Continuous S-alkylation : Use microreactors to enhance heat/mass transfer and reduce reaction time. Optimize residence time (e.g., 10–30 min) and reagent stoichiometry .
- In-line Purification : Integrate scavenger columns (e.g., silica for base removal) to automate purification and minimize manual handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
